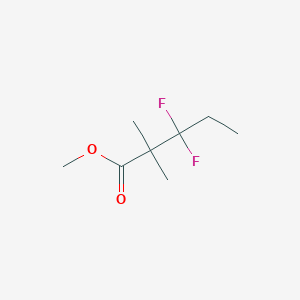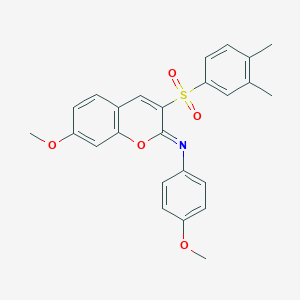![molecular formula C10H8ClF3N2O2 B2970218 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2197602-01-8](/img/structure/B2970218.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring . The exact structure would require more specific information or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Synthesis Techniques : Innovations in the synthesis of related pyridine and pyrrolidine derivatives highlight the utility of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one in creating complex organic molecules. Methods like microwave-assisted fluorination and electrocatalytic radical cyclization demonstrate the compound's versatility in organic synthesis (Troegel & Lindel, 2012); (Ye et al., 2018).
- Chemical Stability and Reactivity : The creation of stable radical species from porphyrin derivatives showcases the potential for compounds with similar structures to this compound to participate in unique chemical reactions, offering insights into radical chemistry and potential applications in catalysis and material science (Shimizu et al., 2015).
Molecular Structure and Properties
- Crystal Structure Analysis : Studies on related compounds, such as fluazinam and triclopyr, reveal intricate details about molecular interactions and structural properties. These insights can be instrumental in understanding the behavior of this compound in various environments, contributing to the development of new materials or drugs (Jeon et al., 2013); (Cho et al., 2014).
Applications in Material Science
- Conducting Polymers : The study on conducting polymers derived from pyrrolidin-2-one derivatives indicates potential applications in electronics and material science. These findings suggest that derivatives of this compound could be used to develop new conducting materials with low oxidation potentials (Sotzing et al., 1996).
Molecular Target Identification
- Target Discovery in Cancer Therapy : Research on similar compounds has led to the discovery of novel apoptosis inducers and potential anticancer agents, highlighting the potential of this compound derivatives in therapeutic applications. The identification of molecular targets such as TIP47 provides a basis for further drug development efforts (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-6-3-5(10(12,13)14)4-16-9(6)18-7-1-2-15-8(7)17/h3-4,7H,1-2H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKZODVNKDPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)


![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)




![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
